molecular formula C7H4N2O2 B129678 5-Cyanopyridine-2-carboxylic acid CAS No. 53234-55-2

5-Cyanopyridine-2-carboxylic acid

Cat. No. B129678
CAS RN: 53234-55-2
M. Wt: 148.12 g/mol
InChI Key: HRLVPHGCEGTVLK-UHFFFAOYSA-N
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Description

5-Cyanopyridine-2-carboxylic acid is a compound used as a pharmaceutical intermediate . It is a white to pale cream powder and is sparingly soluble in water .


Molecular Structure Analysis

The molecular formula of 5-Cyanopyridine-2-carboxylic acid is C7H4N2O2 . The InChI Key is HRLVPHGCEGTVLK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Cyanopyridine-2-carboxylic acid is a white to pale cream powder . It has a molecular weight of 148.12 . It is sparingly soluble in water (0.26 g/L at 25°C) .

Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding

5-Cyanopyridine-2-carboxylic acid has been studied for its structural properties. For instance, a compound derived from 5-Cyanopyridine-2-carboxylic acid, 2-amino-5-carboxypyridinium chloride, demonstrated significant hydrogen bonding and molecular packing in sheets (Giantsidis & Turnbull, 2000).

2. Complex Formation and Characterization

In the field of inorganic chemistry, 5-Cyanopyridine-2-carboxylic acid has been used to synthesize and characterize oxidovanadium(IV) complexes. These complexes were studied in solid state and aqueous solution, providing insights into their structural and chemical behavior (Koleša-Dobravc et al., 2014).

3. Electrocatalytic Carboxylation Studies

Research has also been conducted on the electrocatalytic carboxylation of derivatives of 5-Cyanopyridine-2-carboxylic acid, like 2-amino-5-bromopyridine, with CO2 in ionic liquids. This study provides a new electrochemical procedure for the synthesis of 6-aminonicotinic acid, a related compound (Feng et al., 2010).

4. Catalysis and Organic Synthesis

The compound has also found application in catalysis, particularly in the synthesis of organic carbonates from CO2 and alcohols. This process involves the hydration of 2-cyanopyridine and has implications in green chemistry (Honda et al., 2014).

Safety And Hazards

This compound is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVPHGCEGTVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496466
Record name 5-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanopyridine-2-carboxylic acid

CAS RN

53234-55-2
Record name 5-Cyanopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53234-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanopyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of methyl-5-cyanopyridine-2-carboxylate (920 mg) and a 5 N NaOH solution (2.26 mL) in ethanol (30 mL) was stirred at RT for 10 min. 5 N hydrochloric acid (5.2 mL) was added to the reaction solution at RT, followed by extraction with EtOAc. The extract was dried over anhydrous MgSO4. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure to obtain the title compound (800 mg). 1H-NMR (400 MHz, DMSOd6) δ (ppm): 8.18 (d, J=8.0 Hz, 1H), 8.51 (dd, J=2.0, 8.0 Hz, 1H), 9.12-9.18 (m, 1H).
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S ISODA, H YAMAGUCHI, Y SATOH, T MIKI… - Chemical and …, 1980 - jstage.jst.go.jp
… at 611.6) reported the synthesis of 5 by the hydrogenation of 5—cyanopyridine-2—carboxylic acid or its chloro derivative, but they did not mention its biological activity. …
Number of citations: 10 www.jstage.jst.go.jp
T Kolesa-Dobravc, E Lodyga-Chruscinska… - Inorganic …, 2014 - ACS Publications
… The fully protonated form of 5-cyanopyridine-2-carboxylic acid in aqueous solution is H 2 L + , with the protons on carboxylic and pyridinium groups, to which the values of pK a of 1.71 …
Number of citations: 41 pubs.acs.org
D Oehlrich, A Peschiulli, G Tresadern… - ACS Medicinal …, 2019 - ACS Publications
Despite several years of research, only a handful of β-secretase (BACE) 1 inhibitors have entered clinical trials as potential therapeutics against Alzheimer’s disease. The intrinsic basic …
Number of citations: 18 pubs.acs.org
A Peschiulli, D Oehlrich, M Van Gool… - ACS Medicinal …, 2021 - ACS Publications
… Amide formation with 5-cyanopyridine-2-carboxylic acid was facilitated by DMTMM (16) (82% yield), and a final TFA-mediated deprotection delivered the final compound 8 in 82% yield. …
Number of citations: 4 pubs.acs.org
N Mateu, M Ciordia, O Delgado… - … A European Journal, 2015 - Wiley Online Library
… The last step of the synthesis was the coupling reaction of the aniline (S)-25 with 5-cyanopyridine-2-carboxylic acid to yield the amide (S)-26. …
HJM Gijsen, SA Alonso de Diego… - Journal of Medicinal …, 2018 - ACS Publications
In previous studies, the introduction of electron withdrawing groups to 1,4-oxazine BACE1 inhibitors reduced the pK a of the amidine group, resulting in compound 2 that showed …
Number of citations: 14 pubs.acs.org
BT O'Neill, EM Beck, CR Butler, CE Nolan… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of 5-cyanopyridine-2-carboxylic acid (236 mg, 1.54 mmol) in DMF (4 mL) was added HATU (1.47 g, 3.86 mmol) at rt, followed by addition of DIPEA (832 mg, 6.43 mmol). …
Number of citations: 34 pubs.acs.org
MC Lux - 2019 - search.proquest.com
… Prepared from (–)-(R)-phenylglycinol and 5-cyanopyridine-2-carboxylic acid S1c as a clear sticky oil (132 mg, 73%). [α]18D -1.0 (c 0.1, CH2Cl2). IR (ATR): 3381, 3065, 3031, 2943, 2878…
Number of citations: 0 search.proquest.com

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